molecular formula C24H17F2N3O2 B6509259 1-(3-fluorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-07-6

1-(3-fluorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509259
CAS RN: 901021-07-6
M. Wt: 417.4 g/mol
InChI Key: JGGCFAOFFAZFBC-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains two fluorophenyl groups attached to a pyrazoloquinoline core, which itself is substituted with two methoxy groups .


Synthesis Analysis

The synthesis of such complex quinoline derivatives often involves multi-step reactions. One common method for synthesizing quinoline derivatives is the Friedlaender Synthesis, which involves the condensation of o-aminoaryl aldehydes or ketones with a ketone possessing an α-methylene group .


Molecular Structure Analysis

The structure of this compound is characterized by a pyrazoloquinoline core, which is a fusion of a benzene and pyridine ring . This core is further substituted with two fluorophenyl groups and two methoxy groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its complex structure. The presence of the fluorophenyl and methoxy groups could potentially direct and influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could potentially affect its polarity, solubility, and reactivity .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the known biological activity of quinoline derivatives . Additionally, further studies could be conducted to explore its physical and chemical properties, and how these properties could be manipulated for various applications .

properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-6-8-15(25)9-7-14)28-29(24(18)19)17-5-3-4-16(26)10-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCFAOFFAZFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

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